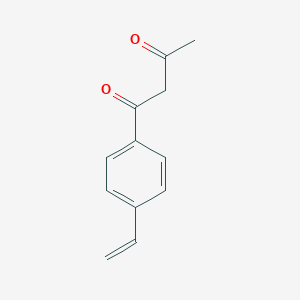
4-乙烯基苯甲酰丙酮
描述
4-Vinylbenzoylacetone is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Vinylbenzoylacetone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Vinylbenzoylacetone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
螯合性能和催化
4-乙烯基苯甲酰丙酮 (VBA) 表现出卓越的螯合性能。它已被用于制造可螯合大量过渡金属离子(如 Cu2+、Ni2+、Co2+、Eu3+ 和 VO2+)的聚合物。这些螯合物显示出作为非均相催化剂的潜力,特别是在叔丁基氢过氧化物对烯丙醇的环氧化中。此外,这些螯合物可以洗脱和重复使用,表明它们在回收有价值的金属离子和催化应用中的实用性 (Chapin, Twohig, Keys, & Gorski, 1982)。
互变异构和聚合
VBA 表现出有趣的互变异构行为,其受溶剂特性影响。此特性对于理解 VBA 的聚合过程至关重要。VBA 的互变异构平衡根据溶剂的极性和氢键供体酸度而变化。这些研究的见解对于聚合物化学至关重要,特别是在设计具有特定性能的聚合物时 (Masuda, Tomida, Tanaka, & Asahi, 1995)。
聚合物开发和应用
VBA 已被用于合成各种聚合物,包括聚(4-乙烯基苯甲酰叠氮化物)。这种聚合物很有趣,因为它会转化为异氰酸酯基团,然后与不同的底物(如乙醇、甲基丙烯酸羟乙酯和 1-芘丁醇)定量反应。这些聚合物在材料科学和药学化学中可能具有重要的应用 (Klinger, Chang, & Théato, 2007)。
电化学和光催化性能
基于 VBA 的聚合物已用于构建用于电催化应用的多层薄膜。例如,涉及 VBA 衍生物的薄膜对硝酸、溴酸盐和过氧化氢等分析重要底物的还原表现出电催化活性。这些发现表明 VBA 在开发用于电化学传感器和光催化的新型材料方面具有潜力 (Cheng, Liu, & Dong, 2000)。
属性
IUPAC Name |
1-(4-ethenylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-10-4-6-11(7-5-10)12(14)8-9(2)13/h3-7H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARQWIBMHPMEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469580 | |
| Record name | 4-vinylbenzoylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53498-48-9 | |
| Record name | 1-(4-Ethenylphenyl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53498-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-vinylbenzoylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Oxaspiro[4.5]decan-2-one, 3-methylene-](/img/structure/B3053313.png)
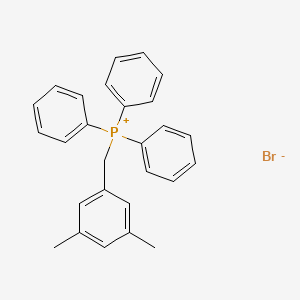
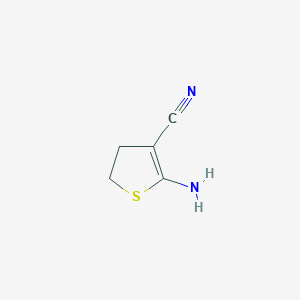
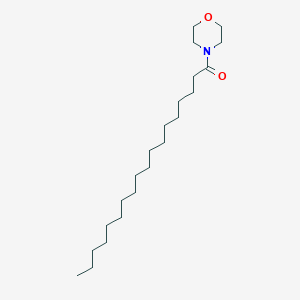
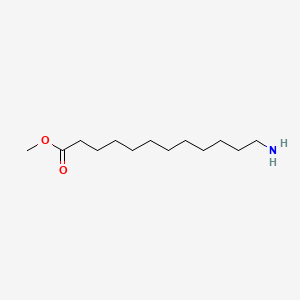
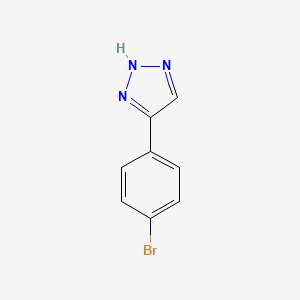

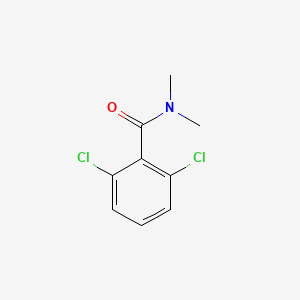


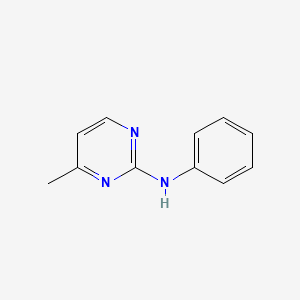

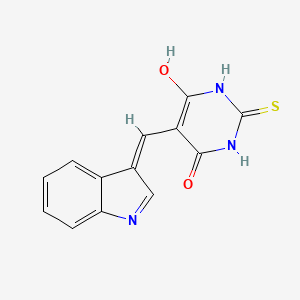
![2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile](/img/no-structure.png)
